molecular formula C16H20N2O7 B2991508 N-(benzo[d][1,3]dioxol-5-yl)-3-(pyrrolidin-1-yl)propanamide oxalate CAS No. 1051941-27-5

N-(benzo[d][1,3]dioxol-5-yl)-3-(pyrrolidin-1-yl)propanamide oxalate

Cat. No.: B2991508
CAS No.: 1051941-27-5
M. Wt: 352.343
InChI Key: PYFVVNDATHTZNC-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-3-(pyrrolidin-1-yl)propanamide oxalate is a useful research compound. Its molecular formula is C16H20N2O7 and its molecular weight is 352.343. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Applications

Research has indicated that N-(benzo[d][1,3]dioxol-5-yl)-3-(pyrrolidin-1-yl)propanamide oxalate and its derivatives have potential as anticonvulsant agents. A study by Kamiński et al. (2015) focused on the synthesis and evaluation of new hybrid anticonvulsant agents derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides, showing promising results in preclinical seizure models in mice (Kamiński et al., 2015). Similarly, another study by Kamiński et al. (2016) synthesized and evaluated the anticonvulsant activity of related compounds, again showing potential in seizure models (Kamiński et al., 2016).

Electrochemical Activity

Lu et al. (2014) explored the electrochemical polymerization of pyrrole containing TEMPO side chains, investigating its electrocatalytic activity. This research implies potential applications of pyrrole derivatives, like this compound, in electrochemical contexts (Lu et al., 2014).

Synthesis of Chiral Compounds

The work by Rackl et al. (2017) on synthesizing chiral tetrahydrofurans and pyrrolidines via visible-light-mediated deoxygenation is relevant. This research could suggest methods for the synthesis of pyrrolidine-containing compounds like this compound (Rackl et al., 2017).

Anticancer Properties

Mansour et al. (2021) synthesized and evaluated the anticancer properties of new pyridine-3-carbonitrile derivatives. These derivatives, structurally related to this compound, showed potential against breast cancer cells (Mansour et al., 2021).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-pyrrolidin-1-ylpropanamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3.C2H2O4/c17-14(5-8-16-6-1-2-7-16)15-11-3-4-12-13(9-11)19-10-18-12;3-1(4)2(5)6/h3-4,9H,1-2,5-8,10H2,(H,15,17);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFVVNDATHTZNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCC(=O)NC2=CC3=C(C=C2)OCO3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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